

molecular weight of CLA 9c,11tr ethyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CLA 9c,11tr ethyl ester

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An In-depth Technical Guide on Conjugated Linoleic Acid (9c,11t) Ethyl Ester

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological activity of conjugated linoleic acid (9c,11t) ethyl ester. The information is tailored for researchers, scientists, and professionals involved in drug development and lipid research.

Chemical and Physical Properties

Conjugated linoleic acid (9c,11t) ethyl ester, also known as ethyl (9Z,11E)-9,11-octadecadienoate, is an ethyl ester of the naturally occurring conjugated linoleic acid isomer, rumenic acid.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Weight	308.50 g/mol	[2][3][4]
Molecular Formula	C ₂₀ H ₃₆ O ₂	[2][3][4]
CAS Number	330214-86-3	[2][4]
IUPAC Name	ethyl (9Z,11E)-octadeca-9,11-dienoate	[2][4]
Synonyms	Ethyl (9Z,11E)-9,11-octadecadienoate	[2][4]
Appearance	Liquid	[4]
InChI Key	ZREKOPQLWZLLHM-PVHUKWJHSA-N	[2][4]

Experimental Protocols

Synthesis

The cis-9, trans-11 isomer of conjugated linoleic acid (CLA) is primarily synthesized endogenously in ruminant animals from vaccenic acid through the action of the Δ^9 -desaturase enzyme.[5][6] In laboratory and industrial settings, CLA isomers can be produced by the isomerization of linoleic acid. The synthesis of the ethyl ester typically follows the production of the free fatty acid.

General Protocol for Esterification: A common method for producing fatty acid ethyl esters is through Fischer esterification.

- **Reactant Preparation:** Dissolve conjugated linoleic acid (9c,11t) in an excess of anhydrous ethanol.
- **Catalyst Addition:** Add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.
- **Reaction:** Reflux the mixture for several hours. The reaction is an equilibrium process, and using an excess of ethanol helps to drive the reaction towards the formation of the ethyl

ester.

- **Work-up:** After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the ethyl ester into an organic solvent like hexane or diethyl ether.
- **Purification:** Wash the organic layer with water to remove any remaining ethanol, acid, or salts. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure to yield the purified CLA 9c,11t ethyl ester.

Analytical Methods

The analysis of CLA isomers is challenging due to the numerous positional and geometric isomers with similar physical properties.^[7] A combination of chromatographic techniques is often employed for accurate identification and quantification.

Gas Chromatography (GC): Gas chromatography, particularly with long, highly polar capillary columns (e.g., 100-m CP-Sil 88), is a primary method for separating and quantifying CLA methyl or ethyl esters.^{[7][8]}

- **Sample Preparation:** The lipid sample is first subjected to transesterification to convert the fatty acids into their more volatile methyl or ethyl esters if they are not already in that form.^[8]
- **Instrumentation:** A gas chromatograph equipped with a flame ionization detector (FID) is commonly used.
- **Analysis:** The retention times of the peaks are compared to those of pure CLA isomer standards for identification.

Silver Ion High-Performance Liquid Chromatography (Ag⁺-HPLC): Ag⁺-HPLC is a powerful technique for separating CLA isomers based on the number, position, and geometry of the double bonds.^{[7][8][9]}

- **Principle:** The silver ions impregnated on the stationary phase interact with the π -electrons of the double bonds in the fatty acid esters, allowing for the separation of isomers that may co-elute in GC.^[9]

- Application: This method is particularly effective for resolving complex mixtures of CLA isomers found in natural products like beef and dairy fats.[\[8\]](#)[\[9\]](#)

Biological Activity and Signaling Pathways

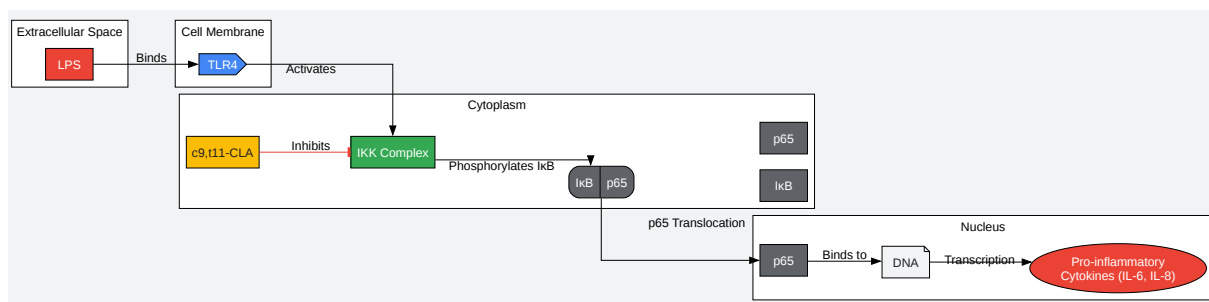
The cis-9, trans-11 isomer of CLA is the most abundant in nature and has been the subject of extensive research for its biological effects, most notably its anti-inflammatory properties.[\[10\]](#)[\[11\]](#)

Anti-Inflammatory Effects

Studies on bovine mammary epithelial cells (BMECs) have shown that cis-9, trans-11-CLA can exert significant anti-inflammatory effects.[\[11\]](#)[\[12\]](#) It has been demonstrated to reduce the expression of pro-inflammatory cytokines such as IL-1 β , IL-6, and IL-8, which are typically induced by inflammatory stimuli like *E. coli* or its endotoxin, lipopolysaccharide (LPS).[\[11\]](#)[\[12\]](#)[\[13\]](#)

NF- κ B Signaling Pathway

The anti-inflammatory action of cis-9, trans-11-CLA is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway.[\[12\]](#) In response to inflammatory signals (e.g., LPS binding to Toll-like receptor 4 - TLR4), the inhibitor of NF- κ B (I κ B) is phosphorylated and degraded, allowing the p65 subunit of NF- κ B to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cis-9, trans-11-CLA has been shown to suppress the nuclear translocation of phospho-p65, thereby dampening the inflammatory response.[\[12\]](#)

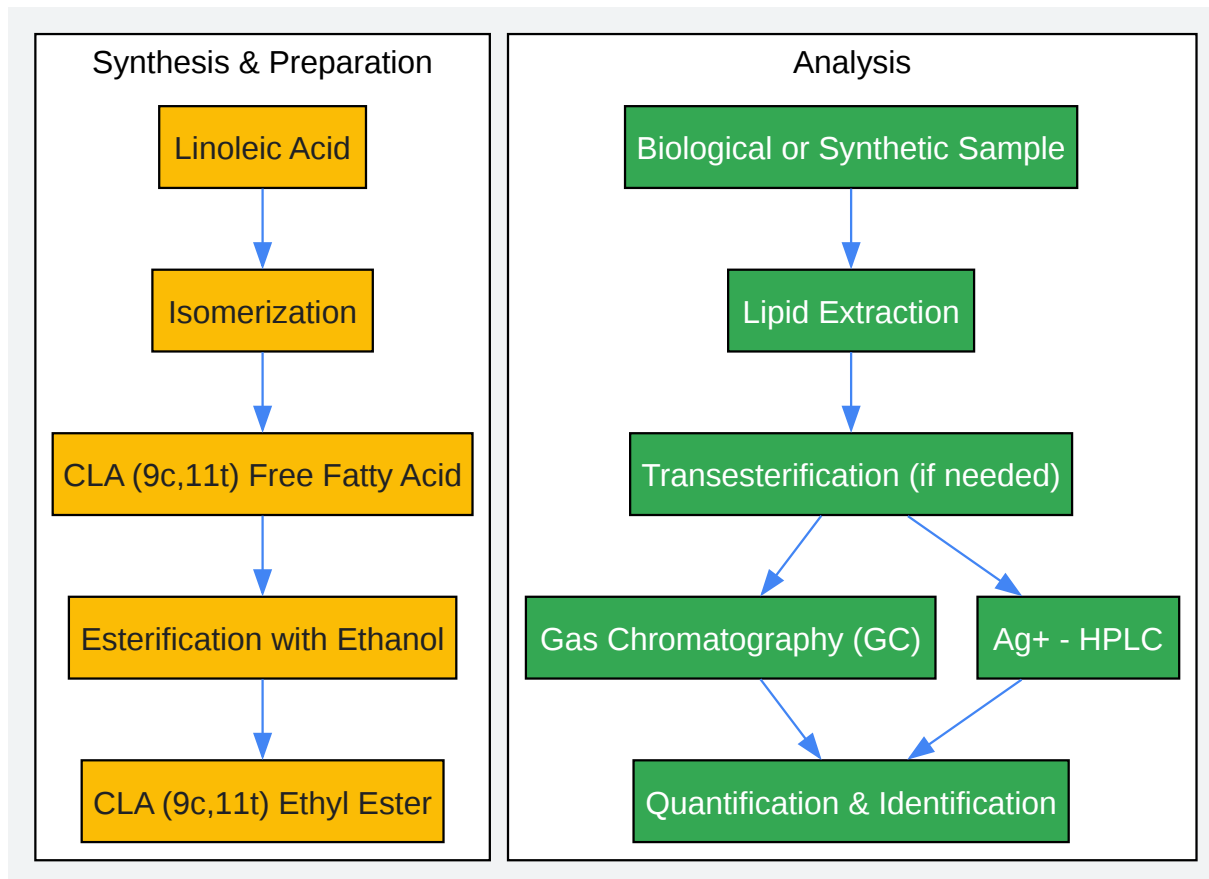


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Caption: NF-κB signaling pathway inhibited by c9,t11-CLA.

Interaction with 15-Lipoxygenase-1

Research has also indicated that cis-9, trans-11-CLA can act as a substrate for the enzyme 15-lipoxygenase-1 (15-LOX-1).[14] This enzyme is involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators. The study found that c9,t11-CLA was a substrate for 15-LOX-1, leading to the production of 13(S)-hydroxyoctadecadienoic acid [13(S)-HODE], an important intracellular signaling molecule.[14] This interaction suggests another mechanism by which CLA may influence cellular processes.



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- To cite this document: BenchChem. [molecular weight of CLA 9c,11tr ethyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3125963#molecular-weight-of-cla-9c-11tr-ethyl-ester]

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